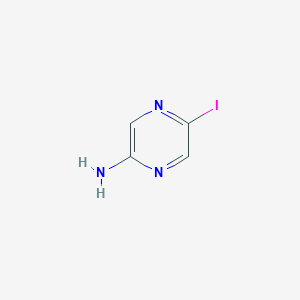

2-Amino-5-iodopyrazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTVALQVXWRFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609163 | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886860-50-0 | |

| Record name | 5-Iodo-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886860-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodopyrazine is a halogenated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic placement of an amino group and an iodine atom on the pyrazine ring allows for versatile chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its emerging role in the development of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a solid at room temperature, and its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄IN₃ | [1] |

| Molecular Weight | 221.00 g/mol | [1][2] |

| CAS Number | 886860-50-0 | [1] |

| Appearance | Solid | |

| Melting Point | 54 - 58 °C | |

| Boiling Point | 204 - 210 °C | |

| Solubility | No data available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the direct iodination of 2-aminopyrazine.

Synthesis via Iodination with N-Iodosuccinimide

A common and effective method for the synthesis of this compound utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol:

-

Materials: 2-aminopyrazine, N-iodosuccinimide (NIS), Methanol, Silica gel for column chromatography.

-

Procedure:

-

To a solution of 2-aminopyrazine in methanol, add N-iodosuccinimide.

-

The reaction mixture is then heated and stirred. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

-

Logical Workflow for Synthesis and Purification:

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and a broad signal for the amino protons. The chemical shifts of the ring protons will be influenced by the electronic effects of the amino and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrazine ring. The carbons bonded to the nitrogen and iodine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will likely exhibit characteristic absorption bands for:

-

N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the amino group.

-

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

-

C=N and C=C stretching: Ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-I stretching: A weaker absorption band is expected at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation.[13][18][19]

Reactivity and Applications in Drug Discovery

The presence of both an amino group and an iodine atom makes this compound a versatile building block for various chemical transformations, particularly in the synthesis of kinase inhibitors and as a component of PROTACs.[18][20][21][22][23][24][25][26][27][28]

Kinase Inhibitor Scaffolds

The pyrazine ring is a well-established scaffold in the design of kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[18][20][22] The amino group at the 2-position can act as a key hydrogen bond donor, while the iodine at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can enhance potency and selectivity for specific kinases.[21][23][24][25]

Potential Signaling Pathway Involvement:

Derivatives of this compound could potentially target a wide range of kinase-driven signaling pathways implicated in cancer and other diseases.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Building Block for PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[11][12][19][29][30][31] this compound can serve as a versatile building block in the synthesis of PROTACs, acting as a core scaffold or part of the linker connecting the target-binding ligand and the E3 ligase ligand. The amino and iodo groups provide orthogonal handles for chemical conjugation.

PROTAC Mechanism of Action:

Caption: General mechanism of action for a PROTAC.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique chemical architecture provides a robust platform for the synthesis of a diverse range of bioactive molecules. While detailed characterization data is still emerging, its potential as a scaffold for kinase inhibitors and as a component in the rapidly advancing field of targeted protein degradation highlights its significance for researchers and scientists in the pharmaceutical industry. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved potency, selectivity, and pharmacological properties.

References

- 1. calpaclab.com [calpaclab.com]

- 2. cenmed.com [cenmed.com]

- 3. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Internal Fragments Generated from Different Top-Down Mass Spectrometry Fragmentation Methods Extend Protein Sequence Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. osti.gov [osti.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. uanlch.vscht.cz [uanlch.vscht.cz]

- 27. Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 29. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]

- 31. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Amino-5-iodopyrazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-5-iodopyrazine (CAS Number: 886860-50-0), a key building block in contemporary medicinal chemistry. We will explore its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of targeted therapeutics, with a particular focus on the inhibition of lactate dehydrogenase A (LDHA) for cancer therapy.

Core Properties of this compound

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its pyrazine core is a recognized pharmacophore present in numerous biologically active molecules.[1] The presence of an amino group and an iodine atom at strategic positions allows for a wide range of chemical modifications, making it a valuable scaffold for creating diverse compound libraries.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, reaction planning, and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 886860-50-0 | [2][3] |

| Molecular Formula | C₄H₄IN₃ | [3][4] |

| Molecular Weight | 221.00 g/mol | [4] |

| Purity | ≥98% to 99.58% | [2][3] |

| Appearance | Not explicitly stated; likely a solid | N/A |

| Hazard Codes | H302, H315, H319, H335 | [5] |

| Precautionary Codes | P261, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [5] |

Synthesis and Reactivity

The synthesis of this compound is crucial for its availability in research and development. A common and effective method involves the direct iodination of 2-aminopyrazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of this compound.[2]

Materials:

-

2-Aminopyrazine (300 mmol, 28.50 g)

-

N-Iodosuccinimide (NIS) (600 mmol, 134.99 g)

-

Methanol (340 mL)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

1000 mL single-neck round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Gas chromatography (GC) apparatus

-

High-performance liquid chromatography (HPLC) apparatus

Procedure:

-

To a 1000 mL single-neck round-bottom flask, add 2-aminopyrazine (28.50 g, 300 mmol) and N-iodosuccinimide (134.99 g, 600 mmol).

-

Add methanol (340 mL) to the flask.

-

Stir the reaction mixture at 80 °C for 10 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) and gas chromatography (GC) to ensure the completion of the reaction.

-

Upon completion, remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the target compound, this compound.

-

Dry the purified product. The expected yield is approximately 70.50%.

-

Analyze the final product by high-performance liquid chromatography (HPLC) to confirm a purity of ≥99.58%.[2]

References

Synthesis of 2-Amino-5-iodopyrazine from 2-aminopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of 2-amino-5-iodopyrazine from 2-aminopyrazine. Direct iodination of 2-aminopyrazine is often challenging and can result in low yields. Therefore, this document outlines a more robust two-step synthetic pathway. The first step involves the bromination of 2-aminopyrazine to form 2-amino-5-bromopyrazine, which is then converted to the target compound, this compound, via a copper-catalyzed halogen exchange reaction. This guide includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of the reaction pathway and experimental workflow to aid in practical application.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The pyrazine scaffold is a key component in numerous biologically active compounds, and the presence of an amino group and an iodine atom at the 2 and 5 positions, respectively, allows for diverse functionalization. The iodine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the construction of complex molecular architectures.

However, the direct synthesis of this compound through electrophilic iodination of 2-aminopyrazine is often problematic, with studies reporting poor yields when using common iodinating agents like N-iodosuccinimide (NIS) in solvents such as acetonitrile or dimethylformamide. The electron-deficient nature of the pyrazine ring, further deactivated by the amino group's resonance effect, makes it less susceptible to electrophilic attack compared to more electron-rich aromatic systems.

To overcome this challenge, a two-step approach is recommended, proceeding through a more readily accessible 2-amino-5-halopyrazine intermediate. This guide details a reliable synthesis beginning with the bromination of 2-aminopyrazine, followed by a halogen exchange reaction to yield the desired this compound.

Two-Step Synthetic Pathway Overview

The proposed synthesis is a two-step process:

-

Bromination: 2-Aminopyrazine is first brominated at the 5-position using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyrazine.

-

Iodination (Halogen Exchange): The resulting 2-amino-5-bromopyrazine undergoes a copper-catalyzed Finkelstein-type reaction with sodium iodide to replace the bromine atom with iodine, affording the final product, this compound.

digraph "Two_Step_Synthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

"2-Aminopyrazine" [fillcolor="#FFFFFF"];

"2-Amino-5-bromopyrazine" [fillcolor="#FFFFFF"];

"this compound" [fillcolor="#FFFFFF"];

"2-Aminopyrazine" -> "2-Amino-5-bromopyrazine" [label="Step 1: Bromination\n(NBS, Acetonitrile)"];

"2-Amino-5-bromopyrazine" -> "this compound" [label="Step 2: Iodination\n(NaI, CuI, Dioxane)"];

}

Caption: Detailed experimental workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from 2-aminopyrazine is most effectively achieved through a two-step process involving an initial bromination followed by a copper-catalyzed halogen exchange. This approach circumvents the difficulties associated with the direct iodination of the electron-deficient pyrazine ring. The detailed protocols and quantitative data provided in this guide are intended to furnish researchers, scientists, and drug development professionals with a reliable and reproducible method for obtaining this valuable synthetic intermediate. Careful execution of the experimental procedures and purification steps is crucial for achieving high yields and purity of the final product.

Spectroscopic data for 2-Amino-5-iodopyrazine (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Amino-5-iodopyrazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification and characterization. The methodologies described herein are standard protocols for the analysis of solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for the identification of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | Singlet | 1H | H-3 |

| 7.95 | Singlet | 1H | H-6 |

| 5.00 | Broad Singlet | 2H | -NH₂ |

Predicted using nmrdb.org

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 155.0 | C-2 |

| 145.0 | C-6 |

| 140.0 | C-3 |

| 100.0 | C-5 |

Predicted using nmrdb.org

Table 3: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 94 | [M - I]⁺ |

Based on common fragmentation patterns for iodo-substituted aromatic amines.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1640 - 1590 | Medium to Strong | N-H bend (amine) |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretch (aromatic ring) |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| ~500 | Medium | C-I stretch |

Based on characteristic group frequencies.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

-

Ionization:

-

Volatilize the sample by heating the probe.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Determination of 2-Amino-5-iodopyrazine Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs). For novel compounds such as 2-Amino-5-iodopyrazine, a building block in medicinal chemistry, understanding its solubility profile in various organic solvents is essential for process development, purification, and formulation design. This technical guide addresses the current landscape of solubility data for this compound. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that quantitative solubility data for this compound in common organic solvents is not presently published.

Consequently, this document provides a detailed, robust experimental protocol for the systematic determination of the solubility of this compound. The methodology described herein is based on the widely accepted isothermal equilibrium (shake-flask) method, followed by gravimetric analysis for quantification. This guide is intended to equip researchers with the necessary framework to generate reliable and reproducible solubility data, thereby filling a critical knowledge gap and facilitating the advancement of research and development involving this compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental parameter that governs crucial aspects of drug development. It impacts the choice of solvent for synthesis and purification, the feasibility of crystallization processes, and the design of dosage forms. This compound (CAS No: 886860-50-0) is a heterocyclic compound of interest in the synthesis of novel therapeutic agents. Despite its potential utility, a thorough search of scientific literature reveals an absence of published quantitative data regarding its solubility in organic solvents.

This guide provides a standardized and reliable experimental procedure to determine this vital data. The primary method detailed is the isothermal shake-flask method, a gold-standard technique for measuring equilibrium solubility.[1] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents was found in publicly accessible scientific literature. To facilitate future research and data comparison, it is recommended that experimentally determined solubility values be presented in a clear and structured format. The following table serves as a template for reporting such data.

Table 1: Solubility of this compound in Selected Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25.0 ± 0.1 | Isothermal Gravimetric | ||

| e.g., Ethanol | 25.0 ± 0.1 | Isothermal Gravimetric | ||

| e.g., Acetone | 25.0 ± 0.1 | Isothermal Gravimetric | ||

| e.g., Ethyl Acetate | 25.0 ± 0.1 | Isothermal Gravimetric | ||

| e.g., Dichloromethane | 25.0 ± 0.1 | Isothermal Gravimetric | ||

| e.g., Toluene | 25.0 ± 0.1 | Isothermal Gravimetric | ||

| e.g., N,N-Dimethylformamide | 25.0 ± 0.1 | Isothermal Gravimetric |

Experimental Protocol: Isothermal Solubility Determination

This section details a comprehensive protocol for determining the solubility of this compound in an organic solvent of choice using the isothermal shake-flask method followed by gravimetric analysis.

Materials and Apparatus

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer or temperature probe (±0.1°C)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Pipettes and syringes

-

Drying oven or vacuum oven

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a series of vials (performing the experiment in triplicate is recommended for statistical validity). An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Pipette a precise volume (e.g., 5.0 or 10.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials into the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixtures at a constant speed. The time required to reach equilibrium should be determined empirically; however, agitation for 24 to 48 hours is typically sufficient for most organic systems.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[3]

Step 2: Sample Withdrawal and Filtration

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, labeled evaporating dish or vial. Record the exact volume of the aliquot transferred. This filtration step is critical to remove any undissolved microcrystals.

Step 3: Gravimetric Quantification

-

Place the evaporating dishes containing the filtered aliquots into a drying oven set to a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70°C). A vacuum oven at a lower temperature may be used for heat-sensitive compounds or high-boiling point solvents.

-

Evaporate the solvent completely.

-

Once dry, transfer the dishes to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing cycles until a constant weight is achieved, ensuring all solvent has been removed.[3][4]

Calculation of Solubility

-

Mass of Solute: Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.

-

Solubility: Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Aliquot (mL)) * 100

The result can be converted to other units, such as mol/L, using the molecular weight of this compound (221.01 g/mol ).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal gravimetric method.

References

2-Amino-5-iodopyrazine molecular weight and formula

This guide provides an overview of the fundamental physicochemical properties of 2-Amino-5-iodopyrazine, a compound of interest in contemporary chemical research and drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The essential chemical identifiers for this compound are detailed in the table below. This information is critical for accurate documentation, reaction stoichiometry, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C4H4IN3[1][2] |

| Molecular Weight | 221.00 g/mol [1][2] |

Experimental Protocols

The determination of the molecular formula and weight of a novel or known compound like this compound typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method for determining the accurate mass of the molecule, from which the elemental composition and thus the molecular formula can be deduced. The molecular weight is a direct calculation from this formula using the atomic weights of the constituent atoms.

Methodology for Molecular Weight and Formula Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Mass Spectrometry Analysis: The solution is introduced into a high-resolution mass spectrometer, often using an electrospray ionization (ESI) source. The instrument is calibrated using a known standard to ensure high mass accuracy.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

-

Formula Determination: The high-resolution data provides a highly accurate mass measurement (typically to four or five decimal places). This allows for the use of formula calculator software to determine the most probable elemental composition (C, H, I, N) that fits the measured mass.

-

Molecular Weight Calculation: Once the molecular formula (C4H4IN3) is confirmed, the monoisotopic molecular weight is calculated by summing the masses of the most abundant isotopes of each element.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical name, its empirical formula, and its calculated molecular weight.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Amino-5-iodopyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. While the initial discovery and first synthesis are not prominently documented in a singular seminal publication, this document outlines a well-established and efficient synthetic protocol based on available chemical literature and supplier documentation.

Introduction

This compound (CAS No: 886860-50-0) is a key synthetic intermediate. Its structure, featuring a pyrazine ring with both an amino group and an iodine atom, allows for a variety of subsequent chemical modifications, making it a versatile precursor in the development of novel compounds. The electron-deficient nature of the pyrazine ring presents unique challenges in its direct functionalization. However, effective methods for the regioselective iodination of 2-aminopyrazine have been developed.

First Synthesis and Methodologies

The primary route for the synthesis of this compound involves the direct electrophilic iodination of 2-aminopyrazine. The use of N-iodosuccinimide (NIS) has emerged as a common and effective iodinating agent for this transformation. The choice of solvent plays a critical role in the reaction's success, with methanol being a preferred medium to achieve reasonable yields.[1][2]

Challenges in Synthesis

The halogenation of 2-aminopyrazine, particularly iodination, can be a challenging process. Studies have shown that iodination of 2-aminopyrazine using N-iodosuccinimide in solvents like acetonitrile results in poor yields.[2] The reaction conditions, including temperature and the stoichiometry of the reagents, must be carefully controlled to favor the formation of the desired 5-iodo isomer and minimize side products.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound via direct iodination of 2-aminopyrazine using N-iodosuccinimide.[1]

Materials:

-

2-Aminopyrazine

-

N-Iodosuccinimide (NIS)

-

Methanol (MeOH)

-

Silica Gel for column chromatography

Equipment:

-

1000 mL single-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity analysis

Procedure:

-

To a 1000 mL single-neck round-bottom flask, add 2-aminopyrazine (28.50 g, 300 mmol) and N-iodosuccinimide (134.99 g, 600 mmol).

-

Add 340 mL of methanol to the flask.

-

The reaction mixture is stirred and heated to 80 °C for 10 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and/or Gas Chromatography (GC) to ensure the starting material is fully consumed.

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is then purified by silica gel column chromatography to obtain the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrazine | [1] |

| Reagent | N-Iodosuccinimide (NIS) | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | 80 °C | [1] |

| Reaction Time | 10 hours | [1] |

| Yield | 70.50% | [1] |

| Purity (HPLC) | 99.58% | [1] |

| Molecular Formula | C4H4IN3 | |

| Molecular Weight | 221.00 g/mol | |

| CAS Number | 886860-50-0 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

2-Amino-5-iodopyrazine: A Versatile Heterocyclic Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodopyrazine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a pyrazine ring substituted with an amino group and an iodine atom, make it a versatile precursor for the synthesis of a wide array of complex organic molecules. The electron-deficient nature of the pyrazine ring, coupled with the reactivity of the amino and iodo substituents, allows for diverse chemical transformations, positioning it as a valuable scaffold in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, along with detailed experimental protocols for its use in key cross-coupling reactions and its applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₄H₄IN₃ | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Melting Point | 110-113 °C | [2] |

| Appearance | White to yellow or brown powder/crystals | - |

| CAS Number | 886860-50-0 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.21 (s, 1H), 7.83 (s, 1H)[2] |

| ¹³C NMR | Estimated chemical shifts based on 2-aminopyrazine and iodo-substituted aromatics would be in the regions of δ 155-160 (C-2), 140-145 (C-3), 90-95 (C-5), and 145-150 (C-6) ppm. |

| Infrared (IR) Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1500-1600 cm⁻¹), and C-I stretching (in the fingerprint region). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 221. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct iodination of 2-aminopyrazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminopyrazine

-

N-Iodosuccinimide (NIS)

-

Methanol (MeOH)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq.) in methanol.

-

Add N-Iodosuccinimide (NIS) (1.1 to 2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Reactivity and Applications in Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This reactivity is central to its utility as a building block in the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl groups.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 2-amino-5-arylpyrazine.[3][4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazine ring and a terminal alkyne, providing access to alkynylpyrazine derivatives.[5]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF, or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-amino-5-alkynylpyrazine.[6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of amino groups at the 5-position of the pyrazine ring.[8]

Materials:

-

This compound

-

Amine (primary or secondary, e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

-

Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography to obtain the desired 2,5-diaminopyrazine derivative.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[11] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[12] Derivatives of 2-aminopyrazine have been shown to be potent inhibitors of various kinases, including Aurora kinases, c-Met, and VEGFR-2.[8][13][14]

The general structure of many pyrazine-based kinase inhibitors involves a central pyrazine core that forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The substituents at the 2- and 5-positions of the pyrazine ring are crucial for achieving potency and selectivity. This compound serves as an excellent starting material for the synthesis of libraries of potential kinase inhibitors through the cross-coupling reactions described above.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and the reactivity of its iodo and amino groups make it an ideal starting material for the construction of complex molecular architectures. The ability to participate in a variety of palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities, leading to the generation of large libraries of compounds for drug discovery and other applications. In particular, its role as a precursor to potent kinase inhibitors highlights its importance in the development of novel therapeutics. This guide provides a solid foundation for researchers to explore the full potential of this remarkable heterocyclic compound.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 12. youtube.com [youtube.com]

- 13. Aurora-kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Iodination of 2-aminopyrazine to yield 2-Amino-5-iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-amino-5-iodopyrazine, a valuable building block in medicinal chemistry and drug development. While the direct iodination of 2-aminopyrazine presents notable challenges, this document outlines analogous, well-established protocols for the synthesis of the structurally similar 2-amino-5-iodopyridine, which can serve as a foundational methodology for the synthesis of the target pyrazine compound. This guide includes a discussion of the reaction's core principles, detailed experimental procedures, and quantitative data from related syntheses to inform experimental design.

Introduction

This compound is a key heterocyclic intermediate sought after for its utility in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The introduction of an iodine atom onto the pyrazine ring at the 5-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the construction of intricate molecular architectures.

However, the direct electrophilic iodination of 2-aminopyrazine has been reported to proceed with low efficiency. Research into the halogenation of 2-aminopyrazine has shown that while chlorination and bromination can be achieved in good yields, direct iodination using N-iodosuccinimide (NIS) results in poor yields[1][2]. This guide, therefore, presents a detailed experimental protocol adapted from the successful and high-yielding synthesis of the analogous compound, 2-amino-5-iodopyridine, to provide a robust starting point for the synthesis of this compound.

Core Principles: Electrophilic Aromatic Iodination

The synthesis of this compound is achieved through an electrophilic aromatic substitution (SEAr) reaction. In this reaction, an iodine electrophile (I+) attacks the electron-rich pyrazine ring. The amino group (-NH2) is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2-aminopyrazine, the 5-position is electronically favored for substitution.

Due to the low reactivity of molecular iodine (I2), an oxidizing agent is typically required to generate a more potent electrophilic iodine species. Common oxidizing agents include hydrogen peroxide, nitric acid, and iodic acid. Alternatively, N-iodosuccinimide (NIS) can be used as a source of electrophilic iodine, often in the presence of an acid catalyst.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of 2-amino-5-iodopyridine and are presented as a starting point for the iodination of 2-aminopyrazine.

Method 1: Iodination using Iodine and Hydrogen Peroxide in an Aqueous Medium

This method, adapted from a patented procedure for the synthesis of 2-amino-5-iodopyridine, is environmentally friendly due to the use of water as a solvent[3].

Materials:

-

2-aminopyrazine

-

Iodine (I2)

-

Hydrogen peroxide (H2O2, 30% aqueous solution)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine in deionized water.

-

Under continuous stirring, add iodine portion-wise to the solution.

-

After the addition of iodine is complete, stir the mixture at a controlled temperature for a specified duration.

-

Slowly add hydrogen peroxide dropwise to the reaction mixture.

-

Continue to stir the reaction mixture at the same temperature for an additional period to ensure complete reaction.

-

Upon completion, heat the mixture to reflux for a short period, then cool it to room temperature.

-

Cool the mixture further in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with ice-cold water, and dry under vacuum to yield this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general method for the iodination of activated aromatic compounds using NIS.

Materials:

-

2-aminopyrazine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2-aminopyrazine in acetonitrile in a round-bottom flask.

-

Add N-iodosuccinimide to the solution.

-

Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to yield pure this compound.

Quantitative Data (Analogous Reaction)

The following table summarizes the reaction conditions and yields for the iodination of 2-aminopyridine, a close structural analog of 2-aminopyrazine. This data can be used to guide the optimization of the synthesis of this compound.

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | I2, H2O2 | Water | 80-90 | 3-5 | ~83 | [3] |

| 2 | NIS, Acetic Acid | Benzene | Room Temp. | 72 | 95 | [4] |

| 3 | I2, KIO3, KI, H2SO4 | Water | 100 | 2 | 73.7 | [5] |

Visualizations

Reaction Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ijssst.info [ijssst.info]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-iodopyrazine

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This reaction has become indispensable in modern organic synthesis, especially in the pharmaceutical and materials science industries, for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-amino-5-iodopyrazine with various aryl- and heteroarylboronic acids. The 2-aminopyrazine core is a significant pharmacophore found in numerous therapeutic agents, and the ability to introduce diverse substituents at the 5-position via this cross-coupling reaction is of great interest for the generation of novel molecular entities in drug discovery programs. The presence of the amino group can influence the electronic properties of the pyrazine ring and potentially coordinate with the catalyst, making the optimization of reaction conditions crucial for achieving high yields and purity. The protocol provided is based on established procedures for structurally similar substrates and is intended to serve as a starting point for further optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base. The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by the base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired 2-amino-5-arylpyrazine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol utilizes a common and commercially available palladium catalyst.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane and Water (4:1 to 5:1 mixture)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add the degassed solvent mixture of 1,4-dioxane and water (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylpyrazine product.

Protocol 2: Conditions with a Buchwald Ligand for Challenging Couplings

For less reactive boronic acids or to improve yields, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) can be used.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene and Water (10:1 mixture, degassed)

-

Schlenk flask

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water (in a 10:1 ratio).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of a related substrate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids.[1] These results can serve as a guide for the expected yields for the coupling of this compound, keeping in mind that iodo-substrates are generally more reactive than bromo-substrates.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Amino-5-phenylpyrazine | 72 |

| 2 | 4-Methylphenylboronic acid | 2-Amino-5-(p-tolyl)pyrazine | 68 |

| 3 | 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)pyrazine | 65 |

| 4 | 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)pyrazine | 62 |

| 5 | 3-Nitrophenylboronic acid | 2-Amino-5-(3-nitrophenyl)pyrazine | 55 |

| 6 | Thiophene-2-boronic acid | 2-Amino-5-(thiophen-2-yl)pyrazine | 45 |

| 7 | Pyridine-3-boronic acid | 2-Amino-5-(pyridin-3-yl)pyrazine | 48 |

Note: Yields are based on a structurally analogous system and may vary for this compound.

Visualizations

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling.

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodopyrazine (CAS No. 886860-50-0) is a pivotal heterocyclic building block in medicinal chemistry and materials science. The presence of an amino group, an iodine atom, and a pyrazine core provides a versatile scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors, agrochemicals, and functional organic materials. The iodine substituent is especially well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and efficiency.

These application notes provide detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The methodologies outlined are based on established chemical literature and provide a robust starting point for the synthesis of a diverse range of substituted aminopyrazine derivatives.

I. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminopyrazines

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 5-position, yielding compounds that are key intermediates in the synthesis of bioactive molecules.

Quantitative Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Est. 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 100 | Est. 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | Est. 88-98 |

| 4 | 4-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | Est. 75-85 |

Note: Yields are estimated based on typical outcomes for Suzuki-Miyaura couplings of iodo-heterocycles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Through the septum, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 5 mL total volume).

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2-aminopyrazine.

II. Sonogashira Coupling: Synthesis of 5-Alkynyl-2-aminopyrazines

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing pyrazine-containing acetylenic compounds, which are important precursors for various pharmaceuticals and organic materials.

Quantitative Data

The following table provides expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes, based on standard protocols for similar iodo-heterocycles.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | THF | 60 | Est. 80-95 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | Est. 85-98 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | Acetonitrile | 70 | Est. 75-90 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 80 | Est. 70-85 |

Note: Yields are estimated based on typical outcomes for Sonogashira couplings of iodo-heterocycles.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable base such as triethylamine (2.0 mmol, 2.0 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50-70 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

-

Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the 5-alkynyl-2-aminopyrazine product.

III. Buchwald-Hartwig Amination: Synthesis of 5-Amino-Substituted-2-aminopyrazines

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. This reaction allows for the synthesis of diaminopyrazines and related structures, which are prevalent in pharmacologically active compounds.

Quantitative Data

The table below outlines representative conditions for the Buchwald-Hartwig amination of this compound with various amines. A general procedure for this type of transformation has been reported in doctoral theses, indicating its feasibility.[1]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | Est. 70-85 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | Est. 65-80 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | Est. 75-90 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | THF | 80 | Est. 80-95 |

Note: Yields are estimated based on general procedures for Buchwald-Hartwig amination on similar heterocyclic systems.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.).

-

Reagent Addition: Add the amine coupling partner (1.2 mmol, 1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 4 mL).

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution and purify the crude product by silica gel column chromatography to afford the desired 5-(substituted-amino)-2-aminopyrazine.

Visualizations

Catalytic Cycle and Workflow Diagrams

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: A typical experimental workflow for cross-coupling.

Caption: Coupling reactions with this compound.

References

Application Notes: Utilizing 2-Amino-5-iodopyrazine in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodopyrazine is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyrazine core serves as a key scaffold that can mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region. The iodo-substituent at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. These application notes will focus on the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors, a key target in oncology and pain management.

Featured Application: Synthesis of TrkA Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of neuronal cells.[1] Dysregulation of the TrkA signaling pathway has been implicated in various cancers and chronic pain. The development of small molecule inhibitors of TrkA is therefore a promising therapeutic strategy. Pyrazine-based compounds have shown significant potential as TrkA inhibitors.[1][2]

General Synthetic Approach

The synthesis of TrkA inhibitors using this compound typically involves a multi-step sequence. A key step is the introduction of a substituted aryl or heteroaryl group at the 5-position of the pyrazine ring via a Suzuki coupling reaction. This is followed by functionalization of the amino group, for instance, through a Buchwald-Hartwig amination, to introduce further diversity and optimize interactions with the kinase active site.

Data Presentation

The following tables summarize the in vitro activity of representative pyrazine-based TrkA inhibitors. While the original synthesis of these specific compounds started from 2,6-dichloropyrazine, the structure-activity relationships (SAR) are directly applicable to derivatives synthesized from this compound.

Table 1: In Vitro Activity of Pyrazine-Based TrkA Inhibitors [1]

| Compound ID | Structure | TrkA IC50 (µM) |

| 1 | 3-(((6-(3-aminophenoxy)pyrazin-2-yl)amino)carbonyl)aniline | 3.5 |

| 2 | 3-(((6-(3-aminophenyl)pyrazin-2-yl)amino)carbonyl)aniline | >20 |

| 3 | 5-(tert-butyl)-N-(6-(3-hydroxyphenyl)pyrazin-2-yl)isoxazol-3-amine | 0.095 |

IC50 values were determined using a standard in vitro kinase assay.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for pyrazine-based kinase inhibitors and are tailored for the use of this compound as the starting material.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 3-Hydroxyphenylboronic Acid

This protocol describes the synthesis of a key intermediate, 5-(3-hydroxyphenyl)pyrazin-2-amine.

Materials:

-

This compound

-

3-Hydroxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask, add this compound (1.0 eq.), 3-hydroxyphenylboronic acid (1.2 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate flask, prepare a 2 M aqueous solution of sodium carbonate.

-

Add the sodium carbonate solution (2.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-(3-hydroxyphenyl)pyrazin-2-amine.

Protocol 2: Buchwald-Hartwig Amination of 5-(3-hydroxyphenyl)pyrazin-2-amine with 5-(tert-butyl)isoxazol-3-amine

This protocol describes the synthesis of a potential TrkA inhibitor from the intermediate prepared in Protocol 1.

Materials:

-

5-(3-hydroxyphenyl)pyrazin-2-amine (from Protocol 1)

-

5-(tert-butyl)isoxazol-3-amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-